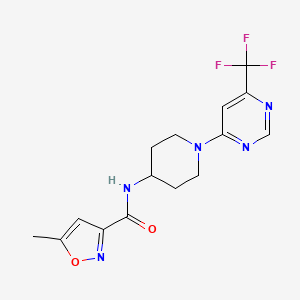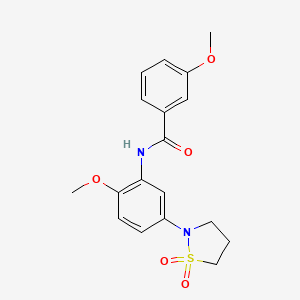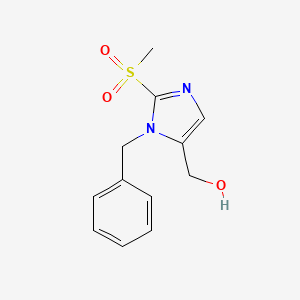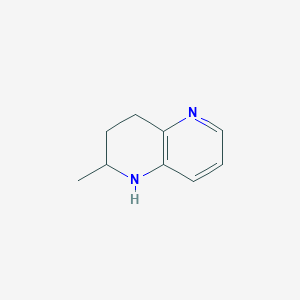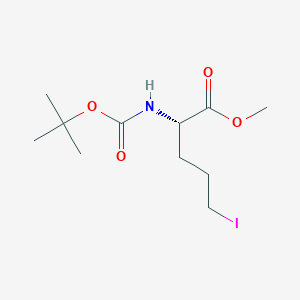
Methyl (S)-2-(Boc-amino)-5-iodopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (S)-2-(Boc-amino)-5-iodopentanoate” is a compound that contains a Boc-protected amino group. The Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis . It is particularly useful for protecting amines during chemical reactions .
Synthesis Analysis
The synthesis of N-protected amino esters like “Methyl (S)-2-(Boc-amino)-5-iodopentanoate” can be achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This method allows the creation of functionally and structurally diverse amino ester molecules by individually cross-coupling aryl halo esters and different secondary amines .Molecular Structure Analysis
The molecular structure of “Methyl (S)-2-(Boc-amino)-5-iodopentanoate” includes a Boc-protected amino group, a methyl group, and an iodopentanoate group. The Boc group is attached to the nitrogen atom of the amino group, protecting it during reactions .Chemical Reactions Analysis
The Boc group in “Methyl (S)-2-(Boc-amino)-5-iodopentanoate” can be selectively deprotected using oxalyl chloride in methanol . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl (S)-2-(Boc-amino)-5-iodopentanoate” would depend on its molecular structure. As a Boc-protected amino ester, it would likely have properties similar to other compounds in this class .Aplicaciones Científicas De Investigación
-
Chemo-selective Syntheses
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of N-protected amino esters via a chemo-selective Buchwald Hartwig cross-coupling reaction .
- Method : The process involves the use of a PEPPSI-IPr Pd-catalyst and the cross-coupling of aryl halo esters and secondary amines .
- Results : The reaction yields functionally and structurally diverse amino ester molecules .
-
Dual Protection of Amino Functions
- Field : Organic Chemistry
- Application : The compound is used in the dual protection of amines and amides .
- Method : The process involves the use of Boc-groups for the protection of amines and amides .
- Results : The review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups .
-
Conversion into Chiral α-Amino Aldehydes
- Field : Organic Chemistry
- Application : N-Protected amino acids can be easily converted into chiral α-amino aldehydes .
- Method : The process involves activation with CDI followed by reduction with DIBAL-H .
- Results : This method delivers Boc-, Cbz- and Fmoc-protected amino aldehydes from proteinogenic amino acids .
Safety And Hazards
The Boc group is sensitive to acids, so selective deprotection in the presence of other acid-sensitive groups is possible . The use of acids or Lewis acidic reagents leads to the generation of the t-Butyl cation as an intermediate, which can fragment to isobutylene or react with halides/sulfonates to generate potential genotoxic impurities .
Direcciones Futuras
The synthesis of N-protected amino esters like “Methyl (S)-2-(Boc-amino)-5-iodopentanoate” has significant potential for the creation of functionally and structurally diverse amino ester molecules . Future research could explore the use of different catalysts, substrates, and reaction conditions to optimize the synthesis process and expand the range of possible products .
Propiedades
IUPAC Name |
methyl (2S)-5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRGEQFGUBOMIT-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCI)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCI)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (S)-2-(Boc-amino)-5-iodopentanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2628781.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2628783.png)
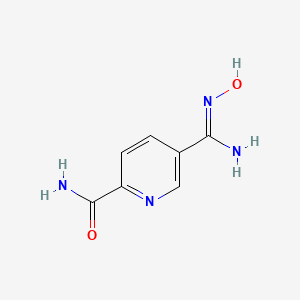
![2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2628787.png)
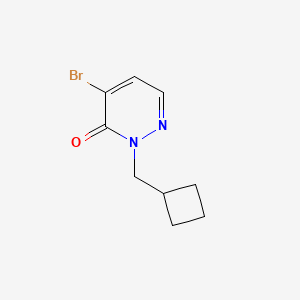
![2-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2628789.png)
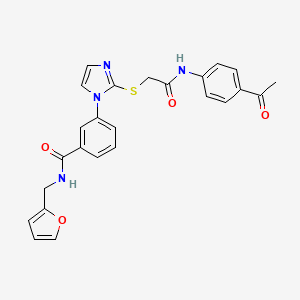
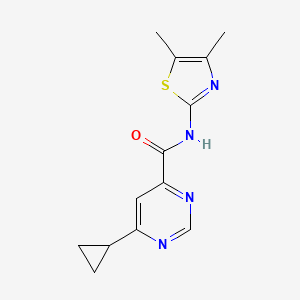
![4-[(cyanoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2628793.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2628794.png)
